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Introduction
L-Fructose, the levorotatory enantiomer of the more common D-fructose, is a monosaccharide

with potential applications in various fields of research and development. The incorporation of a

stable isotope, Carbon-13 (¹³C), into the L-fructose backbone provides a powerful tool for

tracing its metabolic fate and understanding its biological roles without the concerns associated

with radioisotopes. This technical guide provides an in-depth overview of the core

physicochemical properties of ¹³C labeled L-fructose, detailed experimental protocols for their

determination, and a discussion of its potential applications in metabolic research.

While specific experimental data for ¹³C labeled L-fructose is scarce in publicly available

literature, the physicochemical properties of unlabeled L-fructose are well-documented. It is

important to note that isotopic labeling with ¹³C has a negligible effect on the chemical and most

physical properties of a molecule, with the primary difference being a slight increase in

molecular weight. Therefore, the data presented for L-fructose can be considered a very close

approximation for its ¹³C labeled counterpart.
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The fundamental physicochemical characteristics of L-fructose are summarized in the tables

below.

General Properties
Property Value Source

Chemical Formula C₆H₁₂O₆ [1][2]

Molecular Weight (unlabeled) 180.16 g/mol [1][3]

Molecular Weight (¹³C₆

labeled)
approx. 186.16 g/mol Calculated

Appearance White crystalline solid [4][5]

Odor Odorless [4]

Physical Properties
Property Value Source

Melting Point 101-103 °C [1][2]

Boiling Point
440.1 °C at 760 mmHg

(Predicted)
[2]

Density 1.694 g/cm³ [2]

Solubility in Water ~4000 g/L (at 25 °C) [6]

Solubility in other solvents

Soluble in DMSO (slightly),

alcohol (1 g in 15 ml),

methanol (1 g in 14 ml),

pyridine. Slightly soluble in

acetone.

[1][7]

Optical Rotation L-(+)-Fructose (Dextrorotatory) [5]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of sugars like L-

fructose are provided below. These protocols can be readily adapted for the analysis of its ¹³C
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labeled form.

Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is

a standard and widely used technique.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube at a

controlled rate. The temperature range over which the substance melts, from the first sign of

liquid to complete liquefaction, is recorded as the melting point.[8][9]

Apparatus:

Melting point apparatus (e.g., Mel-Temp)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Sample Preparation: Ensure the L-fructose sample is completely dry. Grind a small amount

of the crystalline sample into a fine powder using a mortar and pestle.[10]

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to

pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10][11]

Measurement:

Place the loaded capillary tube into the heating block of the melting point apparatus.

Set the apparatus to heat at a moderate rate initially.

As the temperature approaches the expected melting point of L-fructose (around 100 °C),

reduce the heating rate to approximately 1-2 °C per minute to ensure accurate
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determination.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts (T₂).

The melting point is reported as the range T₁ - T₂. For a pure substance, this range is

typically narrow (0.5-1 °C).[8]

Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at

a specific temperature.

Principle: A saturated solution of L-fructose is prepared at a specific temperature, and the

concentration of the dissolved solute is determined gravimetrically or by other analytical

methods.

Apparatus:

Constant temperature water bath or shaker

Analytical balance

Volumetric flasks and pipettes

Filtration apparatus (e.g., syringe filter)

Drying oven

Procedure:

Sample Preparation: Add an excess amount of L-fructose to a known volume of the solvent

(e.g., water) in a sealed container.

Equilibration: Place the container in a constant temperature water bath or shaker and agitate

for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[12]
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Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully

withdraw a known volume of the supernatant (the clear saturated solution) using a pipette,

ensuring no solid particles are transferred. Filtration through a syringe filter may be

necessary.

Quantification:

Transfer the known volume of the saturated solution to a pre-weighed container.

Evaporate the solvent completely in a drying oven at a temperature below the

decomposition point of L-fructose.

Weigh the container with the dried solute.

The mass of the dissolved L-fructose can be calculated by subtracting the initial weight of

the container.

Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the

specified temperature.

Measurement of Optical Rotation
Optical rotation is the angle through which the plane of polarized light is rotated after passing

through a solution of a chiral substance.

Principle: A polarimeter is used to measure the angle of rotation of plane-polarized light caused

by an optically active solution. The specific rotation is a characteristic property of a chiral

compound.[13]

Apparatus:

Polarimeter

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

Sodium lamp (as a light source, D-line at 589 nm)

Analytical balance
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Volumetric flask

Procedure:

Solution Preparation: Accurately weigh a known mass of L-fructose and dissolve it in a

known volume of a suitable solvent (e.g., water) in a volumetric flask to obtain a solution of

known concentration.[14]

Calibration: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero

the instrument.

Measurement:

Rinse the polarimeter cell with the prepared L-fructose solution and then fill it, ensuring no

air bubbles are present.

Place the filled cell in the polarimeter.

Rotate the analyzer until the light intensity is at a minimum or the two halves of the field of

view have equal intensity (depending on the instrument design).

Record the observed angle of rotation (α).

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following

formula: [α]^T_λ = α / (l × c) where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source.

α is the observed angle of rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the solution in g/mL.[15]
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While D-fructose is the more prevalent and metabolically significant isomer in humans, L-

fructose also has biological roles and can be metabolized. Fructose, in general, serves as an

energy source and an intermediate for the biosynthesis of fats and proteins.[16][17]

The metabolism of fructose, known as fructolysis, primarily occurs in the liver, intestines, and

kidneys.[18][19] Unlike glucose, the initial steps of fructose metabolism are largely insulin-

independent. The primary pathway involves the phosphorylation of fructose to fructose-1-

phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into

dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then

enter the glycolytic or gluconeogenic pathways.[20]

The use of ¹³C labeled L-fructose allows researchers to trace the journey of the carbon atoms

through these metabolic pathways, providing valuable insights into flux rates and pathway

preferences under various physiological and pathological conditions.[21][22]

Experimental Workflow and Signaling Pathway
Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate a

hypothetical experimental workflow for a metabolic study using ¹³C labeled L-fructose and the

central pathway of fructose metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b7824498?utm_src=pdf-body-img
https://www.benchchem.com/product/b7824498?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. L-Fructose price,buy L-Fructose - chemicalbook [chemicalbook.com]

2. Page loading... [wap.guidechem.com]

3. L-Fructose | C6H12O6 | CID 5460024 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. byjus.com [byjus.com]

5. L-Fructose [chembk.com]

6. Fructose - Wikipedia [en.wikipedia.org]

7. D- (-)-果糖 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

8. vet.mu.edu.iq [vet.mu.edu.iq]

9. westlab.com [westlab.com]

10. chem.libretexts.org [chem.libretexts.org]

11. thinksrs.com [thinksrs.com]

12. future4200.com [future4200.com]

13. Virtual Labs [cds-iiith.vlabs.ac.in]

14. chemlab.truman.edu [chemlab.truman.edu]

15. Manual - Specific Rotation of Sugar Using L - Polarimeter | PDF | Applied And
Interdisciplinary Physics | Natural Philosophy [scribd.com]

16. homework.study.com [homework.study.com]

17. biologyonline.com [biologyonline.com]

18. gssiweb.org [gssiweb.org]

19. Fructolysis - Wikipedia [en.wikipedia.org]

20. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC
[pmc.ncbi.nlm.nih.gov]

21. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association
study - PMC [pmc.ncbi.nlm.nih.gov]

22. The contribution of naturally labelled 13C fructose to glucose appearance in humans -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of ¹³C Labeled L-Fructose]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7824498#physicochemical-properties-
of-13c-labeled-l-fructose]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/price-india/L-Fructose.htm
https://wap.guidechem.com/dictionary/en/7776-48-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/L-Fructose
https://byjus.com/chemistry/fructose/
https://www.chembk.com/en/chem/L-Fructose
https://en.wikipedia.org/wiki/Fructose
https://www.sigmaaldrich.com/HK/zh/product/sial/47748
https://vet.mu.edu.iq/wp-content/uploads/2018/11/%D8%B95-%D9%811.pdf
https://www.westlab.com/blog/measuring-melting-point
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.thinksrs.com/downloads/pdfs/applicationnotes/MPProcedure.pdf
https://future4200.com/uploads/default/original/2X/c/c39095c384c9bc7bbdcc0da96fe8a3e971c81748.pdf
https://cds-iiith.vlabs.ac.in/exp/rotation-of-sugar/
https://chemlab.truman.edu/files/2015/07/Optical-Activity-Lab-2013.pdf
https://www.scribd.com/document/561942086/Manual-specific-rotation-of-sugar-using-L-polarimeter
https://www.scribd.com/document/561942086/Manual-specific-rotation-of-sugar-using-L-polarimeter
https://homework.study.com/explanation/what-are-the-biological-roles-of-fructose.html
https://www.biologyonline.com/dictionary/fructose
https://www.gssiweb.org/docs/default-source/sse-docs/tappy_sse_174.pdf?sfvrsn=2
https://en.wikipedia.org/wiki/Fructolysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3533803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3533803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419153/
https://pubmed.ncbi.nlm.nih.gov/8477880/
https://pubmed.ncbi.nlm.nih.gov/8477880/
https://www.benchchem.com/product/b7824498#physicochemical-properties-of-13c-labeled-l-fructose
https://www.benchchem.com/product/b7824498#physicochemical-properties-of-13c-labeled-l-fructose
https://www.benchchem.com/product/b7824498#physicochemical-properties-of-13c-labeled-l-fructose
https://www.benchchem.com/product/b7824498#physicochemical-properties-of-13c-labeled-l-fructose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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